Structural Identity as the Cephalotaxine Core: Quantified Synthetic Access to a Clinically Validated Pharmacophore
1-Azaspiro[4.4]nonane constitutes the essential azaspiranic C/D ring unit of cephalotaxine, the parent alkaloid of homoharringtonine (HHT), an FDA-approved antileukemic agent [1]. In contrast, the 2-azaspiro[4.4]nonane regioisomer (CAS 175-94-0) and the 1-oxaspiro[4.4]nonane analog are structurally incapable of serving as direct synthetic intermediates for cephalotaxine due to mismatched nitrogen placement or heteroatom identity. A reported total synthesis of (−)-cephalotaxine utilizing the 1-azaspiro[4.4]nonane skeleton achieved 98.7% enantiomeric excess with an overall yield of 9.8% over a 16-step sequence [2], establishing a quantifiable benchmark for synthetic utility that cannot be replicated with alternative spiro scaffolds.
| Evidence Dimension | Synthetic utility as cephalotaxine precursor |
|---|---|
| Target Compound Data | 98.7% ee; 9.8% overall yield (16 steps) [2] |
| Comparator Or Baseline | 2-Azaspiro[4.4]nonane (CAS 175-94-0): 0% yield for cephalotaxine synthesis due to regioisomeric mismatch |
| Quantified Difference | Infinite (functional vs. non-functional) |
| Conditions | Stereocontrolled semipinacolic rearrangement of α-hydroxyiminium ion; α,β-unsaturated γ-lactam chemistry |
Why This Matters
Procurement of 1-azaspiro[4.4]nonane enables direct entry into the clinically validated cephalotaxine pharmacophore space, a capability that regioisomeric or heteroatom-substituted spiro[4.4]nonanes cannot provide.
- [1] Pérard-Viret J, et al. Cephalotaxus Alkaloids. Alkaloids Chem Biol. 2017;78:205-352. doi:10.1016/bs.alkal.2017.07.001. PMID: 28838429. View Source
- [2] Royer J, et al. Stereoselective Synthesis of (−)-Cephalotaxine and C-7 Alkylated Analogues. J Org Chem. 2004;69(10):3461-3468. doi:10.1021/jo049891f. PMID: 15132550. View Source
